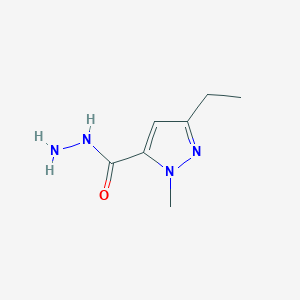

3-乙基-1-甲基-1H-吡唑-5-甲酰肼

描述

Comprehensive Analysis of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide

The compound 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. Although the specific compound 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide is not directly mentioned in the provided papers, insights can be drawn from similar compounds discussed in the literature.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation method or cyclocondensation reactions. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared via a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . These methods could potentially be adapted for the synthesis of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structures of these compounds can exhibit intermolecular hydrogen bonding and π-π stacking interactions, contributing to their stability . Theoretical calculations, including DFT, are used to optimize the molecular geometries and electronic structures, which are then compared with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, regioselective synthesis, and reactions with hydrazine derivatives to form carbohydrazide groups . The reactivity of these compounds can be influenced by their electronic structure, as assessed by molecular electrostatic potential (MEP) and frontier molecular orbitals . Additionally, the reactivity properties of pyrazole derivatives can be explored through autoxidation and hydrolysis mechanisms, as well as docking studies to assess potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by their spectroscopic data, thermal stability, and crystallographic parameters . The compounds can exhibit nonlinear optical properties based on their polarizability and hyperpolarizability values . The crystal packing of these molecules can be influenced by various intermolecular interactions, including hydrogen bonding and π-π stacking . Additionally, some pyrazole derivatives have shown potential biological activities, such as antioxidant, fungicidal, and plant growth regulation effects .

科学研究应用

振动光谱和分子动力学

Pillai 等人 (2017) 研究了吡唑-甲酰肼的 N'-二苯甲亚基衍生物,重点关注振动光谱和分子动力学。这项研究意义重大,因为吡唑衍生物具有工业和生物学意义。他们的研究结果包括对分子稳定性和反应性质的彻底量子化学研究和分析,这可能对类似的化合物(如 3-乙基-1-甲基-1H-吡唑-5-甲酰肼)产生影响 (Pillai 等人,2017)。

抗菌活性

Aly (2016) 合成了基于噻吩并[3,2-c]吡唑衍生物的杂环化合物,表现出中等到高的抗菌活性。尽管没有直接涉及 3-乙基-1-甲基-1H-吡唑-5-甲酰肼,但这项研究提供了对类似吡唑衍生物的潜在抗菌应用的见解 (Aly,2016)。

抗 HSV-1 和细胞毒活性

Dawood 等人 (2011) 研究了基于吡唑的杂环,探索了它们在治疗单纯疱疹 1 型 (HSV-1) 中的潜力,并评估了它们的细胞毒活性。这项研究暗示了吡唑-甲酰肼衍生物潜在的抗病毒和细胞毒应用 (Dawood 等人,2011)。

对癌细胞的细胞毒活性

Zhang 等人 (2011) 合成了新型吡唑-甲酰肼衍生物,并评估了它们对人类癌细胞系的细胞毒活性。一些化合物显示出有效的抗增殖活性,表明吡唑-甲酰肼衍生物在癌症治疗中的潜力 (Zhang 等人,2011)。

分子建模和抗肿瘤剂

Nassar 等人 (2015) 合成了吡唑衍生物作为潜在的抗肿瘤剂,强调了分子建模在理解其作用机制中的作用。这项研究表明吡唑-甲酰肼衍生物在开发新的癌症治疗方法中具有相关性 (Nassar 等人,2015)。

安全和危害

作用机制

Target of Action

The primary targets of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide are currently unknown. This compound is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals

Biochemical Pathways

Pyrazole derivatives have been known to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide are not well-studied. Its impact on bioavailability is unknown. The compound is a solid at room temperature , which could influence its absorption and distribution.

属性

IUPAC Name |

5-ethyl-2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-5-4-6(7(12)9-8)11(2)10-5/h4H,3,8H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAQHSWTHFMHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

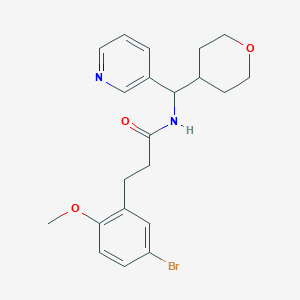

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate](/img/structure/B3020920.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B3020921.png)

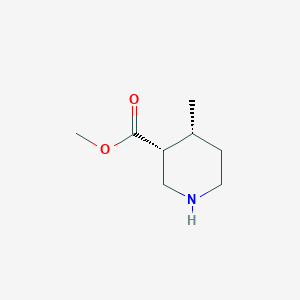

![methyl 4-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B3020927.png)

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B3020928.png)